Cas no 123418-67-7 (1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one)

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is a halogenated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features both bromo and chloro substituents on the thiophene ring, enhancing its reactivity for cross-coupling reactions and functionalization. The acetyl group at the 2-position provides a versatile handle for further derivatization, making it a valuable intermediate in the preparation of heterocyclic compounds. Its well-defined structure and high purity ensure consistent performance in applications such as drug discovery and material science. The compound’s stability under standard conditions further supports its use in multistep synthetic routes.
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one structure
123418-67-7 structure
Product Name:1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one
CAS No:123418-67-7
MF:C6H4BrClOS
MW:239.517358779907
CID:1094278
PubChem ID:72942986
Update Time:2025-10-15

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one
    • 1-(4-bromo-5-chlorothiophen-2-yl)ethanone
    • 123418-67-7
    • SCHEMBL20486947
    • EN300-1914506
    • DB-336738
    • 1-(4-Brom-5-chlor-2-thienyl)-ethanon
    • Inchi: 1S/C6H4BrClOS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
    • InChI Key: DZXBWDKPYHIOFP-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(C(C)=O)=C1)Cl

Computed Properties

  • Exact Mass: 237.88548g/mol
  • Monoisotopic Mass: 237.88548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.3Ų

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one Pricemore >>

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1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one Related Literature

Additional information on 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one

Recent Advances in the Study of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-67-7)

The compound 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-67-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its thiophene backbone and halogen substituents, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

One of the most notable applications of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of this compound make it a valuable scaffold for designing potent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective JAK2 inhibitors, which are being investigated for their potential in treating myeloproliferative neoplasms. The study highlighted the compound's ability to undergo further functionalization, enabling the introduction of diverse pharmacophores.

In addition to its applications in oncology, 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one has also been explored in antimicrobial research. A recent report in Bioorganic & Medicinal Chemistry Letters described its use as a precursor for the development of novel antibacterial agents. The study found that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be leveraged to address antibiotic resistance.

Further investigations into the pharmacological properties of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one have revealed its potential in central nervous system (CNS) drug development. A 2024 study in ACS Chemical Neuroscience explored its derivatives as modulators of GABA receptors, which are implicated in anxiety and epilepsy. The study reported that certain analogs of the compound exhibited high affinity for GABA-A receptors, suggesting their potential as anxiolytic or anticonvulsant agents. These findings underscore the versatility of this compound in medicinal chemistry.

Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one. Recent advancements in green chemistry have addressed some of these issues, with studies focusing on catalytic methods to improve yield and reduce environmental impact. For instance, a 2023 publication in Green Chemistry highlighted the use of palladium-catalyzed cross-coupling reactions to enhance the efficiency of its synthesis. Such innovations are critical for ensuring the sustainable production of this valuable intermediate.

In conclusion, 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-67-7) represents a versatile and highly valuable compound in chemical biology and pharmaceutical research. Its applications span oncology, antimicrobial therapy, and CNS drug development, with ongoing studies continuing to uncover new potentials. As research progresses, the compound is expected to play an increasingly important role in the discovery and development of next-generation therapeutics.

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